molecular formula C8H7BF3NO3 B573054 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid CAS No. 1218790-55-6

2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid

Cat. No. B573054
M. Wt: 232.953
InChI Key: ZWBKNYWCDCOBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the empirical formula C8H7BF3NO3 and a molecular weight of 232.95 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The SMILES string for 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid is NC(C1=CC(C(F)(F)F)=CC=C1B(O)O)=O . This notation provides a way to describe the structure of chemical species using short ASCII strings.


Chemical Reactions Analysis

Boronic acids, including 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid, are commonly used in various chemical reactions. For instance, they are used as reactants in Suzuki-Miyaura coupling reactions . They are also used in the preparation of various compounds, such as pyrrolo[2,3-d]pyrimidin-4-ones, biaryl pyrazole carboxamides, and biphenylketones .

Scientific Research Applications

Synthesis and Catalysis

2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid plays a crucial role in the synthesis of various compounds, including biphenyl derivatives that are key intermediates for the manufacture of non-steroidal anti-inflammatory and analgesic materials. The compound's utility in cross-coupling reactions, despite challenges such as the high cost and toxicity associated with palladium and phenylboronic acid use, underscores its importance in organic synthesis. Moreover, its relevance in the development of palladium nanoparticle-based catalysts for Suzuki cross-coupling reactions highlights its contribution to green chemistry by enabling more sustainable processes in the synthesis of complex organic compounds (Qiu et al., 2009); (Wolfson & Levy‐Ontman, 2020).

Biosensors and Biomedical Applications

Phenylboronic acid derivatives, including 2-carbamoyl-4-(trifluoromethyl)phenylboronic acid, have been extensively explored for their potential in developing electrochemical biosensors. These biosensors exploit the selective binding of phenylboronic acids to diols, enabling the detection of various biomolecules, including glucose and glycated hemoglobin (HbA1c), which are critical for managing diabetes and other metabolic disorders. The development of biosensors based on phenylboronic acid derivatives exemplifies the integration of organic chemistry and biotechnology for healthcare advancements (Anzai, 2016); (Sato et al., 2011).

Future Directions

As a unique chemical provided by Sigma-Aldrich to early discovery researchers, 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid could potentially be used in the development of new chemical reactions and the synthesis of novel compounds . Its use in Suzuki-Miyaura coupling reactions suggests potential applications in the synthesis of various organic compounds .

properties

IUPAC Name

[2-carbamoyl-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3NO3/c10-8(11,12)4-1-2-6(9(15)16)5(3-4)7(13)14/h1-3,15-16H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBKNYWCDCOBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681599
Record name [2-Carbamoyl-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid

CAS RN

1218790-55-6
Record name B-[2-(Aminocarbonyl)-4-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Carbamoyl-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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